
Bim BH3
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Overview
Description
Bim BH3 is a pro-apoptotic member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. The Bcl-2 family is divided into three subfamilies: anti-apoptotic proteins, pro-apoptotic multi-domain proteins, and pro-apoptotic BH3-only proteins like this compound. This compound is essential for initiating apoptosis by interacting with and neutralizing anti-apoptotic proteins, thereby promoting cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bim BH3 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound peptides may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the this compound peptide, which is then purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bim BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bax and Bak, which then initiate apoptosis .
Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in buffer solutions at neutral pH and body temperature. Fluorescence resonance energy transfer (FRET) and co-immunoprecipitation are common techniques used to study these interactions .
Major Products Formed: The primary outcome of this compound interactions is the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which triggers the caspase cascade and ultimately results in cell death .
Scientific Research Applications
Cancer Treatment
Bim BH3 mimetics are being explored as potential therapeutic agents in cancer treatment. These compounds mimic the action of Bim, facilitating apoptosis in cancer cells by inhibiting prosurvival proteins.
- Mechanism : this compound mimetics bind to anti-apoptotic proteins such as Bcl-2 and Bcl-XL, disrupting their protective effects on cancer cells. This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization and subsequent cell death .
- Case Study : In preclinical studies, the use of this compound peptides incorporated into nanostructures demonstrated enhanced cellular uptake and induced apoptosis in resistant malignancies. These peptide amphiphile nanostructures effectively targeted Bcl-2 family proteins and improved therapeutic outcomes .
Inflammatory Diseases
Recent research indicates that this compound mimetics can also have therapeutic effects in inflammatory conditions such as rheumatoid arthritis.
- Mechanism : The introduction of TAT-BH3 mimetic peptides was shown to reduce inflammation by enhancing apoptosis in activated macrophages without causing cytotoxicity . This suggests a dual role for Bim in both apoptotic regulation and inflammation modulation.
- Case Study : In a study involving arthritic mice, treatment with TAT-BH3 resulted in reduced joint edema and lower histological scores for arthritis. The therapy decreased myeloid cell infiltration and increased apoptotic markers within synovial tissues .
Molecular Mechanisms
The interaction between this compound and its binding partners is crucial for its function. Studies have revealed that:
- Binding Dynamics : Bim can bind tightly to both Bak and Bax, initiating oligomerization which is essential for pore formation in the mitochondrial membrane . This process is vital for the execution phase of apoptosis.
- Structural Insights : Research utilizing molecular dynamics simulations has provided insights into how binding induces conformational changes in Bak, facilitating its activation .
Table 1: Summary of this compound Applications
Mechanism of Action
Bim BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This interaction frees pro-apoptotic proteins Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.
Comparison with Similar Compounds
Bim BH3 is one of several BH3-only proteins, which include Bid, Puma, Bad, and Noxa. These proteins share a common BH3 domain that allows them to interact with anti-apoptotic Bcl-2 family members. this compound is unique in its ability to bind to a broader range of anti-apoptotic proteins and its potent pro-apoptotic activity .
List of Similar Compounds:- Bid
- Puma
- Bad
- Noxa
- Bmf
- Hrk
- Bik
Each of these BH3-only proteins has distinct binding affinities and specificities for different anti-apoptotic proteins, contributing to the regulation of apoptosis in various cellular contexts .
Biological Activity
Bim (Bcl-2-interacting mediator of cell death) is a member of the BH3-only protein family, which plays a critical role in the regulation of apoptosis. The Bim BH3 domain is particularly significant as it mediates interactions with pro-survival Bcl-2 family proteins and directly activates pro-apoptotic proteins like Bax and Bak. This article explores the biological activity of this compound, including its mechanisms, interactions, and implications in various biological contexts.
This compound functions primarily through two mechanisms: sensitization and activation .
- Sensitization : Bim binds to pro-survival proteins (e.g., Bcl-2, Bcl-xL) to inhibit their function, thereby promoting apoptosis indirectly.
- Activation : Bim can also directly engage Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic process.
Table 1: Mechanisms of this compound Activity
Mechanism | Description |
---|---|
Sensitization | Inhibition of pro-survival proteins, allowing apoptosis to proceed |
Activation | Direct binding to Bax/Bak, inducing MOMP |
Structural Insights
Bim is classified as an intrinsically unstructured protein in the absence of binding partners. Upon interaction with pro-survival proteins, the BH3 domain adopts an α-helical structure, facilitating its binding through hydrophobic interactions. This conformational change is crucial for its function as it allows Bim to effectively neutralize pro-survival factors and activate apoptotic pathways .
Study 1: Genetic Analysis of Bim Function
A study investigated the role of Bim in vivo using genetically modified mice with mutations in the this compound domain. The findings indicated that while Bim could bind to prosurvival relatives, its ability to initiate apoptosis was not solely dependent on these interactions. This suggests a complex mechanism where both direct activation and sensitization are required for effective apoptosis induction .
Study 2: Localization and Import Mechanisms
Research has shown that Bim is imported into the outer mitochondrial membrane via a C-terminal mitochondrial targeting signal. This localization is essential for its function in activating Bax and Bak. The study highlighted that alterations in the import process could significantly affect apoptotic signaling pathways .
Table 2: Key Findings from Recent Studies
Clinical Implications
Bim's role in apoptosis has significant implications for cancer therapy. Increased expression or activity of Bim may enhance the effectiveness of chemotherapy by promoting cancer cell death. Conversely, reduced levels of Bim are associated with tumor progression and resistance to therapy . Understanding these dynamics can inform therapeutic strategies that manipulate Bim activity.
Properties
Molecular Formula |
C108H170N32O31S |
---|---|
Molecular Weight |
2444.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1 |
InChI Key |
VPTGYWMREYGKIX-BGHXVXDTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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